REACTION_CXSMILES
|
[Na].[CH3:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:4]=1[N:10]([CH2:15][CH:16]([NH2:18])[CH3:17])S(C)(=O)=O>CO>[CH3:9][C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([CH3:2])[C:4]=1[NH:10][CH2:15][CH:16]([NH2:18])[CH3:17] |^1:0|
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
1-[N-(2,6-dimethylphenyl)-methanesulfonamido]-2-amino-propane
|
Quantity
|
10.25 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC=C1)C)N(S(=O)(=O)C)CC(C)N
|
Name
|
n-amyl-alcohol
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at the same temperature for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
WASH
|
Details
|
it is washed eight times with 50 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
each, dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
is distilled under reduced pressure
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC=C1)C)NCC(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.6 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 78.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |